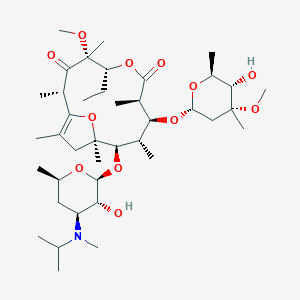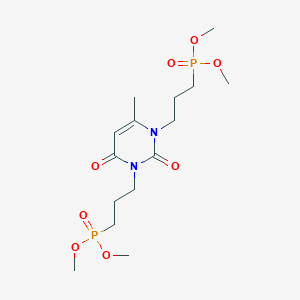
Ethyl 5-(methylamino)-2-phenylthiazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-(methylamino)-2-phenylthiazole-4-carboxylate, also known as MET, is a synthetic compound that has gained significant attention in scientific research. This compound belongs to the thiazole family and has been widely used in various fields of biochemistry and pharmacology.
Wirkmechanismus
The mechanism of action of Ethyl 5-(methylamino)-2-phenylthiazole-4-carboxylate involves the inhibition of voltage-gated sodium channels. This inhibition leads to a decrease in the influx of sodium ions into the cell, which in turn leads to a decrease in the depolarization of the cell membrane. This mechanism has been found to be effective in the treatment of various diseases such as epilepsy and neuropathic pain.
Biochemical and Physiological Effects
Ethyl 5-(methylamino)-2-phenylthiazole-4-carboxylate has been found to have various biochemical and physiological effects. It has been found to have analgesic and anti-inflammatory effects, which make it a potential candidate for the treatment of pain and inflammation. It has also been found to have anticonvulsant effects, which make it a potential candidate for the treatment of epilepsy.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Ethyl 5-(methylamino)-2-phenylthiazole-4-carboxylate in lab experiments include its well-established synthesis method, its diverse range of applications, and its effectiveness in the treatment of various diseases. However, the limitations of using this compound include its potential toxicity and its limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the use of Ethyl 5-(methylamino)-2-phenylthiazole-4-carboxylate in scientific research. One direction is the development of novel drugs that target ion channels and cellular signaling pathways. Another direction is the study of the compound's potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, the compound's potential use in the treatment of pain and inflammation warrants further investigation.
Synthesemethoden
The synthesis of Ethyl 5-(methylamino)-2-phenylthiazole-4-carboxylate involves the reaction of ethyl 2-bromoacetate with 2-phenylthiazolidin-4-one in the presence of sodium hydride. The resulting product is then treated with methylamine to obtain the final product. This synthesis method has been well-established and has been used in various studies.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-(methylamino)-2-phenylthiazole-4-carboxylate has been widely used in scientific research due to its diverse range of applications. It has been used in the development of novel drugs for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has also been used in the study of ion channels and their role in cellular signaling.
Eigenschaften
CAS-Nummer |
128269-82-9 |
|---|---|
Produktname |
Ethyl 5-(methylamino)-2-phenylthiazole-4-carboxylate |
Molekularformel |
C13H14N2O2S |
Molekulargewicht |
262.33 g/mol |
IUPAC-Name |
ethyl 5-(methylamino)-2-phenyl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C13H14N2O2S/c1-3-17-13(16)10-12(14-2)18-11(15-10)9-7-5-4-6-8-9/h4-8,14H,3H2,1-2H3 |
InChI-Schlüssel |
YRAQSOZZOPKSDE-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=N1)C2=CC=CC=C2)NC |
Kanonische SMILES |
CCOC(=O)C1=C(SC(=N1)C2=CC=CC=C2)NC |
Synonyme |
ETHYL 5-(METHYLAMINO)-2-PHENYLTHIAZOLE-4-CARBOXYLATE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[4-(2-Aminoethyl)piperazin-1-yl]ethanone](/img/structure/B139715.png)











![Cyclohexanone, 3-[4-(1,1-dimethylheptyl)-2-(phenylmethoxy)phenyl]-](/img/structure/B139751.png)